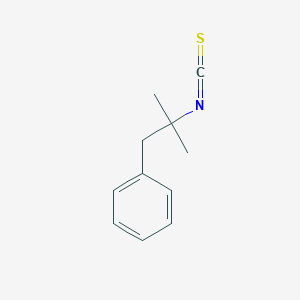
(2-Isothiocyanato-2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isothiocyanato-2-methylpropyl)benzene is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring, with a 2-methylpropyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isothiocyanato-2-methylpropyl)benzene typically involves the reaction of a corresponding amine with carbon disulfide and an oxidizing agent. One common method is the desulfurization of dithiocarbamic acid salts using molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium . This method is advantageous due to the availability, non-toxicity, and cost-effectiveness of the reagents used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Isothiocyanato-2-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the isothiocyanate group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Addition Reactions: Electrophiles such as halogens and acids are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while oxidation can lead to the formation of sulfonyl derivatives.
Scientific Research Applications
(2-Isothiocyanato-2-methylpropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea and sulfonyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of (2-Isothiocyanato-2-methylpropyl)benzene involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to modulate signaling pathways and gene expression is also being investigated .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the 2-methylpropyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a 2-methylpropyl group.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness: (2-Isothiocyanato-2-methylpropyl)benzene is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy in various applications .
Properties
CAS No. |
65068-82-8 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(2-isothiocyanato-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H13NS/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
GGVWEPALVAYPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
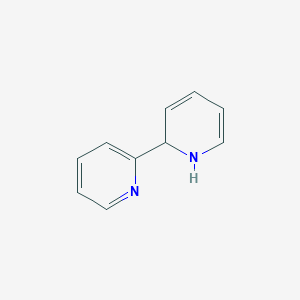
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol](/img/structure/B14488522.png)

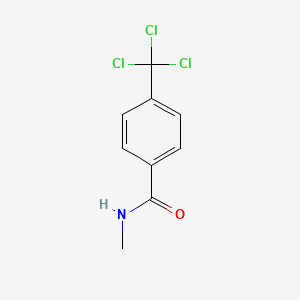
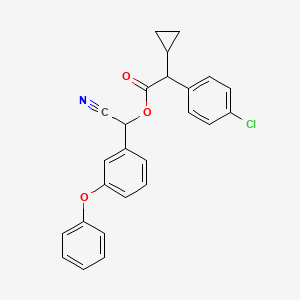
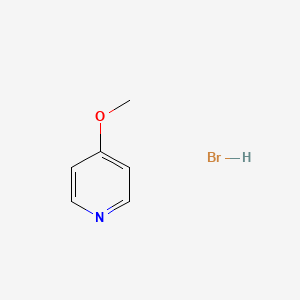
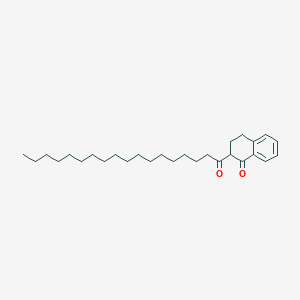
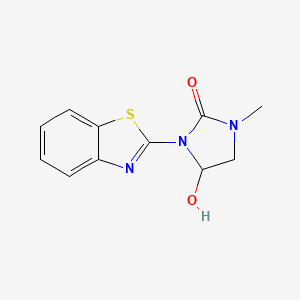
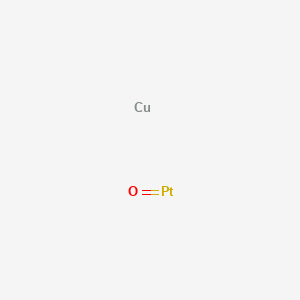
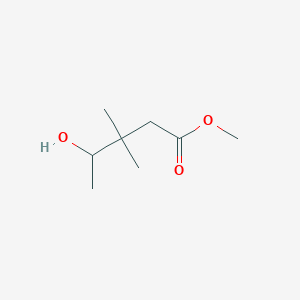
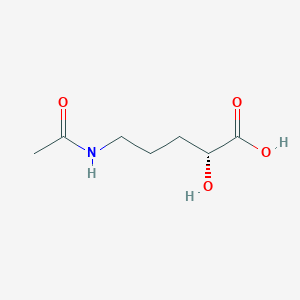
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)
